4-Methoxy-3-(methoxymethoxy)benzaldehyde

Catalog No.
S796033
CAS No.
5779-98-6
M.F
C10H12O4
M. Wt
196.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxy-3-(methoxymethoxy)benzaldehyde

CAS Number

5779-98-6

Product Name

4-Methoxy-3-(methoxymethoxy)benzaldehyde

IUPAC Name

4-methoxy-3-(methoxymethoxy)benzaldehyde

Molecular Formula

C10H12O4

Molecular Weight

196.2 g/mol

InChI

InChI=1S/C10H12O4/c1-12-7-14-10-5-8(6-11)3-4-9(10)13-2/h3-6H,7H2,1-2H3

InChI Key

XALCXORBYJTCRY-UHFFFAOYSA-N

SMILES

COCOC1=C(C=CC(=C1)C=O)OC

Canonical SMILES

COCOC1=C(C=CC(=C1)C=O)OC

4-Methoxy-3-(methoxymethoxy)benzaldehyde, with the molecular formula C10H12O4 and a molecular weight of approximately 196.20 g/mol, is a benzaldehyde derivative. It features two methoxy groups attached to the benzene ring, which contribute to its chemical reactivity and potential applications in various fields . This compound is also known by its CAS number 5779-98-6.

Typical of aldehydes and methoxy-substituted aromatic compounds. Key reactions include:

  • Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions with various nucleophiles.
  • Condensation Reactions: It can react with amines to form imines or with alcohols to yield acetals.
  • Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Research indicates that 4-Methoxy-3-(methoxymethoxy)benzaldehyde exhibits various biological activities. Compounds with similar structures have shown:

  • Antioxidant Properties: Methoxy-substituted benzaldehydes are known for their ability to scavenge free radicals.
  • Antimicrobial Activity: Some derivatives have demonstrated effectiveness against certain bacteria and fungi.
  • Potential Anti-inflammatory Effects: Certain studies suggest that compounds in this class may modulate inflammatory pathways.

Several synthesis methods exist for producing 4-Methoxy-3-(methoxymethoxy)benzaldehyde. A notable route involves:

  • Starting from 3-methoxy-4-hydroxybenzaldehyde.
  • Reacting it with bromomethyl methyl ether in the presence of N,N-diisopropylethylamine as a base in dichloromethane.
  • The reaction mixture is then treated with aqueous sodium hydroxide to facilitate the formation of the desired product .

This method yields high purity and significant quantities of the compound.

4-Methoxy-3-(methoxymethoxy)benzaldehyde has several applications across different fields:

  • Flavoring Agent: Used in food products for its aromatic properties.
  • Fragrance Industry: Employed in perfumes and scented products due to its pleasant odor.
  • Pharmaceutical Research: Investigated for potential therapeutic properties related to its biological activity.

Interaction studies of 4-Methoxy-3-(methoxymethoxy)benzaldehyde with other compounds are essential for understanding its behavior in biological systems. These studies typically focus on:

  • Synergistic Effects: Evaluating how this compound interacts with other active ingredients to enhance efficacy.
  • Metabolic Pathways: Understanding how it is metabolized in biological systems can provide insights into its safety and effectiveness.

Several compounds share structural similarities with 4-Methoxy-3-(methoxymethoxy)benzaldehyde. Here are some notable examples:

Compound NameCAS NumberKey Features
3-Methoxy-4-methylbenzaldehyde120-14-9Contains a methyl group instead of methoxymethoxy
4-Methoxybenzaldehyde123-11-5Lacks the additional methoxymethoxy group
3,4-Dimethoxybenzaldehyde91-16-9Contains two methoxy groups on the benzene ring

Uniqueness

The uniqueness of 4-Methoxy-3-(methoxymethoxy)benzaldehyde lies in its specific arrangement of functional groups, which may impart unique chemical reactivity and biological properties not found in simpler analogs. Its dual methoxy substitution enhances solubility and alters electronic properties compared to similar compounds.

XLogP3

1.2

Wikipedia

4-methoxy-3-(methoxymethoxy)benzaldehyde

Dates

Modify: 2023-08-15

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